molecular formula C8H10ClFN2O2S B1678417 4-Amidinophenylmethanesulfonyl fluoride hydrochloride CAS No. 74938-88-8

4-Amidinophenylmethanesulfonyl fluoride hydrochloride

Cat. No.: B1678417
CAS No.: 74938-88-8
M. Wt: 252.69 g/mol
InChI Key: KHLLRHIUKOJXLL-UHFFFAOYSA-N
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Description

4-Amidinophenylmethanesulfonyl fluoride hydrochloride, also known as p-APMSF, is a serine protease inhibitor . It has the empirical formula C8H9FN2O2S · HCl and a molecular weight of 252.69 . It is relatively nontoxic .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl [H].NC (=N)c1ccc (CS (F) (=O)=O)cc1 .


Chemical Reactions Analysis

This compound is an irreversible inhibitor of serine proteases with K_i values of 1.02, 1.18, 1.5, and 1.54 μM for bovine trypsin, human thrombin, bovine plasmin, and bovine Factor Xa, respectively .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 190-191 ºC . It is soluble in water at a concentration of 50 mM . It is stable when aliquoted at −20°C, with a half-life of 6 minutes in pH 7.0 buffer systems .

Scientific Research Applications

Enzyme Inhibition Studies

4-Amidinophenylmethanesulfonyl fluoride hydrochloride is primarily studied for its role in enzyme inhibition. Lunn and Sansone (1994) demonstrated its effectiveness as an enzyme inhibitor, particularly noting its degradation and disposal properties in different solutions, highlighting its stability and reactivity under varying pH conditions (Lunn & Sansone, 1994).

Synthesis and Chemical Reactions

The compound has been involved in various synthesis processes. For instance, Alapafuja et al. (2012) explored sulfonyl fluorides as inhibitors of fatty acid amide hydrolase, demonstrating the compound's potential in synthesizing selective inhibitors (Alapafuja et al., 2012). Similarly, Garlyauskayte et al. (2002) described its use in the synthesis of compounds with strong acidic properties and superstrong electron-withdrawing groups, showcasing its versatility in chemical synthesis (Garlyauskayte et al., 2002).

Potential in Drug Discovery and Chemistry

Siewinski et al. (1984) explored phenylalkylsulfonyl derivatives, including this compound, as covalent inhibitors of penicillin amidase. This study indicates its potential applications in drug discovery and medicinal chemistry (Siewinski et al., 1984).

Applications in Electrochemistry

Laudadio et al. (2019) highlighted the use of sulfonyl fluorides in electrochemical synthesis, emphasizing their value in creating motifs for click chemistry. This research underscores the compound's relevance in electrochemistry and its broad substrate scope (Laudadio et al., 2019).

Mechanism of Action

Target of Action

4-Amidinophenylmethanesulfonyl fluoride hydrochloride, also known as p-APMSF, is a specific, irreversible inhibitor of the class of serine proteases . These proteases have a substrate specificity for the positively charged side chains of lysine or arginine residues . The primary targets of p-APMSF include bovine Factor Xa, human plasmin, and the human complement proteases C1r and C1s .

Mode of Action

p-APMSF operates by irreversibly inhibiting its target proteases . It achieves this by forming a covalent bond with the serine residue in the active site of the protease . This prevents the protease from interacting with its substrates, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of these serine proteases by p-APMSF affects several biochemical pathways. For instance, the inhibition of Factor Xa disrupts the coagulation cascade , which can affect blood clotting . Similarly, the inhibition of plasmin can impact fibrinolysis , the process that breaks down blood clots . The inhibition of C1r and C1s can affect the complement system , which plays a crucial role in immunity .

Pharmacokinetics

It is known that p-apmsf is stable when aliquoted at −20°c . Its half-life is approximately 6 minutes in pH 7.0 buffer systems , indicating that it is relatively short-lived in the body.

Result of Action

The result of p-APMSF’s action is the inhibition of the activity of its target proteases . This can lead to effects such as altered blood clotting, changes in the breakdown of blood clots, and impacts on the immune response .

Action Environment

The action of p-APMSF can be influenced by environmental factors such as temperature and pH . For instance, p-APMSF is stable at −20°C , suggesting that it may be less stable at higher temperatures. Additionally, its half-life is known to be 6 minutes in pH 7.0 buffer systems , indicating that changes in pH could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

4-Amidinophenylmethanesulfonyl fluoride hydrochloride is known for its role as an irreversible inhibitor of serine proteases with substrate specificities for lysine or arginine residues. It specifically inhibits enzymes such as bovine Factor Xa, human plasmin, and the human complement proteases C1r and C1s . The compound interacts with these enzymes by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. This inhibition is crucial for characterizing newly discovered proteases and understanding their functions in various biological processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits trypsin-like proteinases produced by Fusarium culmorum and blocks enzymes such as bovine Factor Xa, human plasmin, and human complement proteases . These interactions influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases can affect the activation of signaling pathways that rely on proteolytic cleavage of precursor proteins, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its specific and irreversible inhibition of serine proteases. The compound binds to the active site serine residue of the target enzyme, forming a covalent bond that permanently inactivates the enzyme . This inhibition prevents the enzyme from catalyzing its substrate, thereby blocking its biological function. The compound’s specificity for lysine or arginine residues ensures that it selectively targets serine proteases with these substrate specificities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and has a half-life of 6 minutes in aqueous buffer solutions at pH 7.0 . Over time, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to inhibit specific proteases.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Effective concentrations range from 10 to 100 μM . At these concentrations, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions with other proteins or enzymes. These dosage-dependent effects are crucial for determining the optimal concentration for experimental use.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of serine proteases affects metabolic flux and metabolite levels by blocking the proteolytic cleavage of precursor proteins . This inhibition can alter the balance of metabolic pathways, leading to changes in the levels of specific metabolites and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to bind to specific proteins, which can affect its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it exerts its inhibitory effects on serine proteases . The compound’s localization can influence its activity and function, making it a valuable tool for studying protease functions in different cellular contexts.

Properties

IUPAC Name

(4-carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2S.ClH/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLLRHIUKOJXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585071
Record name (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride
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Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74938-88-8
Record name Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1)
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Record name NSC 727369
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Record name APMSF
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Record name (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride
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Record name Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of p-Amidinophenylmethanesulfonyl fluoride hydrochloride (p-APMSF)?

A1: p-APMSF is a specific, irreversible inhibitor of serine proteases, particularly those with a substrate specificity for positively charged amino acid side chains like lysine and arginine []. It acts as a suicide inhibitor by binding to the active site serine residue, forming a stable sulfonyl enzyme derivative and irreversibly inactivating the protease [].

Q2: Can you elaborate on the structural features of p-APMSF that contribute to its inhibitory activity?

A3: p-APMSF's structure comprises a sulfonyl fluoride group (SO2F) attached to a phenyl ring, which is further substituted with an amidine group at the para position []. This unique combination contributes to its specificity. The sulfonyl fluoride acts as the reactive group, forming a covalent bond with the active site serine residue. The amidine group likely interacts with the substrate binding site, contributing to the selectivity towards trypsin-like serine proteases with a preference for positively charged residues [].

Q3: Has p-APMSF been explored for improving drug delivery?

A4: While not directly used for drug delivery, p-APMSF plays a crucial role in understanding pulmonary absorption. Research on pulmonary absorption of recombinant human granulocyte colony-stimulating factor (rhG-CSF) found that protease degradation is a limiting factor []. The study showed that co-administering p-APMSF with rhG-CSF significantly increased plasma rhG-CSF concentration, suggesting its potential in enhancing drug absorption by inhibiting protease activity [].

Q4: What is the role of p-APMSF in understanding cell signaling pathways?

A5: p-APMSF has been instrumental in elucidating the role of coagulation factor XI (FXIa) in vascular smooth muscle cells []. The study showed that FXIa induces intracellular calcium signaling, a process abolished by pre-treatment with p-APMSF. This finding indicates that FXIa's proteolytic activity is crucial for this signaling pathway, suggesting a potential link between coagulation and vascular function [].

Q5: How does p-APMSF contribute to studying the role of epidermal growth factor receptor (EGFR) in cell proliferation?

A6: Research on airway epithelial cells showed that a trypsin-like serine protease (ATSP) stimulates cell proliferation through EGFR activation []. This effect was inhibited by pre-treating cells with p-APMSF, confirming that ATSP's proteolytic activity is essential for EGFR activation and subsequent cell proliferation [].

Q6: Can p-APMSF help identify the type of proteases involved in specific biological processes?

A7: Yes, p-APMSF can help distinguish between different protease families. For instance, in studying post-mortem tenderization of fish muscle, p-APMSF partially suppressed the process, indicating the involvement of serine proteases alongside metalloproteinases []. This selective inhibition helps pinpoint the specific protease types involved in complex biological events.

Q7: What is the role of p-APMSF in understanding fungal pathogenesis?

A8: Studying the trypsin-like protease produced by the fungus Fusarium culmorum revealed its potential role in fungal pathogenicity on grains []. The protease was strongly inhibited by p-APMSF, confirming its classification as a trypsin-like serine protease and highlighting the importance of this enzyme class in the fungus's ability to degrade grain proteins and potentially contribute to disease development [].

Q8: How has p-APMSF been employed in understanding egg activation processes?

A9: Research on egg activation in the black tiger shrimp (Penaeus monodon) used p-APMSF to investigate the role of proteases in this process []. The study found that p-APMSF effectively inhibited egg activation, suggesting the involvement of serine proteases, likely trypsin-like enzymes, in this crucial step of shrimp reproduction [].

Q9: Can p-APMSF differentiate between closely related serine proteases?

A10: While p-APMSF effectively targets trypsin-like serine proteases, research suggests subtle differences in the binding sites of these enzymes []. For instance, p-APMSF showed a different inhibition profile compared to p-nitrophenyl (p-amidinophenyl)methanesulfonate, indicating variations in the active site interactions even within a family of closely related proteases [].

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